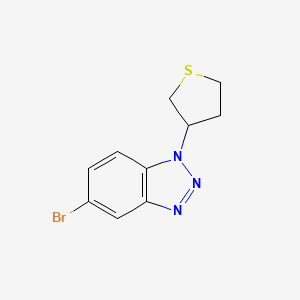
5-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound featuring a pyrazole ring substituted with a chloromethyl group and a formyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the chloromethylation of 1-methyl-1H-pyrazole-4-carbaldehyde. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus trichloride in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
5-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(carboxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
Reduction: 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学研究应用
5-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-(chloromethyl)-1H-pyrazole-4-carbaldehyde: Lacks the methyl group at the 1-position.
5-(bromomethyl)-1-methyl-1H-pyrazole-4-carbaldehyde: Contains a bromomethyl group instead of a chloromethyl group.
5-(chloromethyl)-1-methyl-1H-imidazole-4-carbaldehyde: Features an imidazole ring instead of a pyrazole ring.
Uniqueness
5-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both chloromethyl and formyl groups allows for diverse chemical transformations and interactions with biological targets.
属性
分子式 |
C6H7ClN2O |
|---|---|
分子量 |
158.58 g/mol |
IUPAC 名称 |
5-(chloromethyl)-1-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C6H7ClN2O/c1-9-6(2-7)5(4-10)3-8-9/h3-4H,2H2,1H3 |
InChI 键 |
FEYXIFSSIYLFKH-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C=N1)C=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13563749.png)
![1-[(Methylamino)methyl]cyclobutane-1-carbonitrilehydrochloride](/img/structure/B13563753.png)
![N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide,trifluoroaceticacid](/img/structure/B13563754.png)
![2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13563757.png)
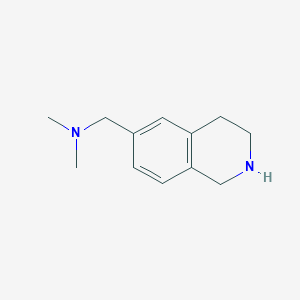

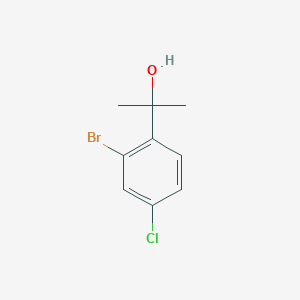
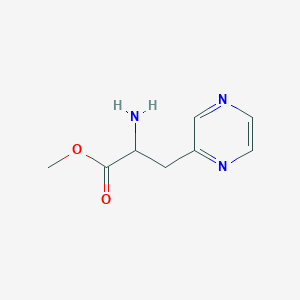
![Potassium trifluoro(spiro[2.5]octan-6-yl)borate](/img/structure/B13563787.png)
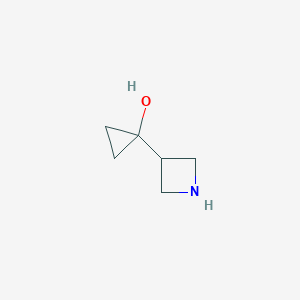
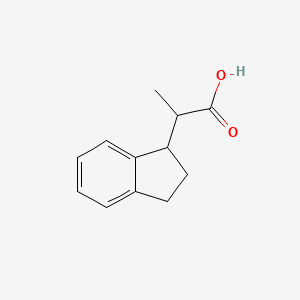
![6-[(Tert-butoxy)carbonyl]-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13563810.png)
![3-[1-(4-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13563817.png)
